molecular formula C24H22ClN5O2S B11254312 3-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

3-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11254312
M. Wt: 480.0 g/mol
InChI Key: RKOVPJOKGRIWRR-UHFFFAOYSA-N
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Description

3-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a sulfonamide group, a pyrimidine ring, and multiple aromatic systems, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4-methyl-6-(p-tolylamino)pyrimidine, synthesized through cyclization reactions involving appropriate amines and aldehydes.

    Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzenesulfonamide under controlled conditions.

    Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aromatic rings and sulfonamide group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the aromatic rings or sulfonamide group.

    Reduction Products: Reduced forms of the aromatic rings or sulfonamide group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its sulfonamide group.

    Protein Binding: Investigated for its ability to bind to proteins and affect their function.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to other sulfonamide-based drugs.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine, which feature the pyrimidine ring.

Uniqueness

3-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with a pyrimidine ring and multiple aromatic systems

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C24H22ClN5O2S

Molecular Weight

480.0 g/mol

IUPAC Name

3-chloro-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H22ClN5O2S/c1-16-6-8-19(9-7-16)27-23-14-17(2)26-24(29-23)28-20-10-12-21(13-11-20)30-33(31,32)22-5-3-4-18(25)15-22/h3-15,30H,1-2H3,(H2,26,27,28,29)

InChI Key

RKOVPJOKGRIWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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